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Introduction

The human cathelicidin antimicrobial peptide, LL-37, is a crucial component of the innate

immune system. It is the C-terminal cleavage product of the human cationic antimicrobial

protein 18 (hCAP18) and exhibits a broad spectrum of activities beyond its direct antimicrobial

effects.[1][2] These include immunomodulation, promotion of wound healing, and angiogenesis.

[3][4] Given these therapeutic properties, delivering the LL-37 gene (CAMP) to specific tissues

represents a promising strategy for various conditions. Adenoviral vectors are a common and

effective tool for in vivo gene delivery due to their high transduction efficiency in a wide range of

cell types.[5][6] This document provides detailed protocols and application notes for

researchers utilizing adenoviral vectors to deliver the LL-37 gene in mouse models for

applications such as wound healing and studies of inflammatory responses.

Key Applications

Wound Healing: Adenovirus-mediated LL-37 gene transfer has been shown to promote

wound healing, particularly in models of impaired healing like diabetic mice.[3][7] The

expressed LL-37 peptide enhances re-epithelialization and granulation tissue formation.[4]
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Infection Models: As a potent antimicrobial peptide, delivering LL-37 to a site of infection can

enhance bacterial clearance and improve survival in sepsis models.[8][9][10] LL-37 can

induce the release of neutrophil extracellular traps (NETs) and antimicrobial microvesicles,

contributing to its protective effects.[8][11]

Inflammation and Autoimmune Disease: LL-37 has complex, context-dependent

immunomodulatory roles.[12][13] Gene delivery can be used to study its effects on

inflammatory processes, such as its ability to suppress TLR4 signaling while enhancing

TLR3 signaling.[14][15]

LL-37 Signaling Pathways
LL-37 exerts its pleiotropic effects by interacting with several cell surface receptors, which

triggers downstream intracellular signaling cascades. These pathways are critical for its roles in

cell migration, proliferation, and immune modulation. Key receptors include G-protein-coupled

receptors like Formyl Peptide Receptor Like-1 (FPRL-1/FPR2), receptor tyrosine kinases like

the Epidermal Growth Factor Receptor (EGFR), and purinergic receptors like P2X7.[4][16]

Activation of these receptors often leads to the engagement of the PI3K/Akt and MAPK/ERK

pathways.[3][16]
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Caption: Key signaling pathways activated by the LL-37 peptide.

Experimental Workflow and Protocols
A typical workflow for LL-37 gene delivery involves vector preparation, administration to the

mouse model, and subsequent analysis of the target tissue.

Phase 1: Preparation

Phase 2: In Vivo Delivery

Phase 3: Analysis

Adenoviral Vector Production
(Ad-LL-37 & Ad-Control)

Vector Titration & QC

Mouse Model Preparation
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Caption: General experimental workflow for adenoviral LL-37 delivery.

Protocol 1: Adenoviral LL-37 Delivery for Wound Healing
in Diabetic Mice
This protocol is adapted from studies demonstrating enhanced wound healing in diabetic

(ob/ob) mice.[3][4][7]

Materials:

Replication-deficient adenovirus encoding human LL-37 (Ad-LL-37).

Control adenovirus (e.g., encoding GFP or LacZ) (Ad-Control).

Diabetic mice (e.g., C57BL/6J-ob/ob).

Anesthetics (e.g., isoflurane).

Surgical tools (scissors, forceps, 4-mm biopsy punch).

Sterile PBS.

30-gauge needles and syringes.

Procedure:

Animal Preparation: Anesthetize the mouse. Shave the dorsal flank and sterilize the skin with

an appropriate antiseptic.

Wounding: Create two full-thickness excisional wounds on the dorsal flank using a 4-mm

biopsy punch.

Vector Administration: Immediately after wounding, perform dermal injections. Inject a total of

50-100 µL of Ad-LL-37 (e.g., 1 x 10⁹ plaque-forming units [PFU]) in PBS, distributed across

four points in the dermis around the wound edge.[7] Inject the contralateral wound with Ad-

Control as a paired control.
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Post-Procedure Monitoring: House mice individually. Monitor wound closure daily by

photographing the wounds with a scale reference.

Tissue Harvesting: At predetermined time points (e.g., Day 3, 6, or 14), euthanize the mice.

[7] Excise the entire wound, including a margin of surrounding skin.

Analysis:

Histology: Fix one half of the wound tissue in 4% paraformaldehyde, embed in paraffin,

and section for Hematoxylin and Eosin (H&E) staining to assess re-epithelialization and

granulation tissue formation.[7]

Gene Expression: Snap-freeze the other half of the wound tissue in liquid nitrogen for

RNA/protein extraction to confirm LL-37 expression via qRT-PCR or Western blot.

Protocol 2: Intratracheal Administration of Adenoviral
Vectors
This protocol is for delivering the vector to the lungs to study LL-37's effects on pulmonary

inflammation or infection. Note that high doses of adenoviral vectors can themselves induce

lung injury.[5][17]

Materials:

Ad-LL-37 and Ad-Control vectors.

C57BL/6 mice.

Anesthetics.

Sterile PBS.

Microsyringe or pipette.

Animal intubation platform or surgical setup for tracheal exposure.

Procedure:
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Animal Preparation: Anesthetize the mouse.

Vector Instillation:

Non-surgical: Place the anesthetized mouse on a slanted board. Gently pull the tongue

aside to visualize the epiglottis. Using a pipette with a gel-loading tip, dispense 50 µL of

the viral suspension (dose ranging from 1x10⁷ to 1.6x10⁹ infectious units [ifu] per mouse)

into the trachea during inspiration.[5][17]

Surgical: For direct visualization, make a small midline incision in the neck to expose the

trachea. Using a 30-gauge needle, inject the viral suspension directly into the tracheal

lumen. Close the incision with sutures or wound clips.

Recovery: Allow the mouse to recover on a warming pad.

Sample Collection: At desired time points (e.g., 14 or 21 days), euthanize the mice.[17]

Bronchoalveolar Lavage Fluid (BALF): Cannulate the trachea and lavage the lungs with

sterile PBS to collect BALF. Analyze BALF for total protein concentration, and total and

differential inflammatory cell counts.[17]

Lung Tissue: Perfuse the lungs and harvest them for histology, qRT-PCR, or other

molecular analyses.

Quantitative Data Summary
The following tables summarize representative quantitative data from studies using adenoviral

vectors or the LL-37 peptide in mice.

Table 1: Efficacy of Adenovirus-Mediated LL-37 Gene Transfer on Wound Healing in Diabetic

(ob/ob) Mice
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Time Point Treatment Group
Re-epithelialization
(%)

Statistical
Significance

Day 3 Ad-Control ~25%
P < 0.01 (vs. Ad-LL-
37)

Day 3 Ad-LL-37 ~50%
P < 0.01 (vs. Ad-

Control)

Day 6 Ad-Control ~60%
P < 0.01 (vs. Ad-LL-

37)

Day 6 Ad-LL-37 ~85%
P < 0.01 (vs. Ad-

Control)

(Data adapted from Carretero et al., 2008, as cited in multiple sources, demonstrating a

significant improvement in wound closure)[3][4][7]

Table 2: Dose-Dependent Lung Inflammation Following Intratracheal Adenovirus Administration

in C57BL/6 Mice

Vector Dose (ifu/mouse)
BALF Protein (µg/mL) at
Day 14

BALF Total Cells (x10⁴) at
Day 14

PBS Control ~150 ~5

1 x 10⁷ ~200 ~8

1 x 10⁸ ~250 ~15

1.625 x 10⁹ ~500 ~40

(Data are approximate values derived from graphical representations in publications to illustrate

dose-dependent effects.)[5][17]

Table 3: Biodistribution of Adenoviral Vectors in FVB/n Mice Following Intravenous Delivery

(10¹⁰ Vector Particles)
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Organ
Relative Vector Genome
Copies (Human Ad5)

Relative Vector Genome
Copies (Bovine Ad3)

Liver +++++ +++

Spleen +++ +++

Lung + ++

Heart + +++

Kidney + ++

(This table provides a qualitative summary based on findings that non-human adenoviral

vectors may have different tropism.[18] HAd5 shows strong liver preference, while BAd3 shows

more efficient transduction of heart, kidney, and lung in addition to the liver and spleen.[18])

Important Considerations
Immune Response to Vector: Adenoviral vectors are known to trigger both innate and

adaptive immune responses.[5][19] This can lead to inflammation at the delivery site and the

generation of neutralizing antibodies, which may limit the effectiveness of repeated

administration.[20][21] Researchers should use appropriate controls to distinguish the effects

of LL-37 from the effects of the vector itself.

Vector Biodistribution: The route of administration significantly impacts vector biodistribution.

[21] Intravenous injection leads to high sequestration in the liver and spleen, while local

delivery (dermal, intratracheal) confines expression primarily to the target tissue.[18][21][22]

Dose-Dependent Effects: The dose of the adenoviral vector is critical. High doses can cause

toxicity and significant inflammation, potentially confounding the experimental results.[17][23]

Dose-response studies are recommended to find an optimal therapeutic window.

Species Specificity: While the human LL-37 peptide is often studied in mice, it is important to

note that its murine ortholog, mCRAMP, can have different effects on mouse cells,

particularly in the context of TLR signaling.[24] The use of human LL-37 in a mouse model is

a valid xenogeneic approach but this difference should be acknowledged.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2728445/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2728445/
https://www.researchgate.net/publication/270343200_Intratracheal_Instillation_of_High_Dose_Adenoviral_Vectors_Is_Sufficient_to_Induce_Lung_Injury_and_Fibrosis_in_Mice
https://pmc.ncbi.nlm.nih.gov/articles/PMC4039020/
https://pubmed.ncbi.nlm.nih.gov/7578408/
https://www.mdpi.com/1999-4915/16/4/550
https://www.mdpi.com/1999-4915/16/4/550
https://pmc.ncbi.nlm.nih.gov/articles/PMC2728445/
https://www.mdpi.com/1999-4915/16/4/550
https://pubmed.ncbi.nlm.nih.gov/28506256/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0116142
https://pubmed.ncbi.nlm.nih.gov/26346056/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3605644/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567582?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC
[pmc.ncbi.nlm.nih.gov]

3. The Human Cathelicidin Antimicrobial Peptide LL-37 as a Potential Treatment for
Polymicrobial Infected Wounds - PMC [pmc.ncbi.nlm.nih.gov]

4. In vitro and in vivo wound healing-promoting activities of human cathelicidin LL-37 -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. [PDF] The Biodistribution of Replication-Defective Simian Adenovirus 1 Vector in a Mouse
Model | Semantic Scholar [semanticscholar.org]

7. researchgate.net [researchgate.net]

8. Therapeutic Potential of Cathelicidin Peptide LL-37, an Antimicrobial Agent, in a Murine
Sepsis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

9. eurekaselect.com [eurekaselect.com]

10. The LL-37 Antimicrobial Peptide as a Treatment for Systematic Infection of Acinetobacter
baumannii in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Antimicrobial peptide LL-37 ameliorates a murine sepsis model via the induction of
microvesicle release from neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

12. scispace.com [scispace.com]

13. researchgate.net [researchgate.net]

14. LL-37 Peptide Enhancement of Signal Transduction by Toll-like Receptor 3 Is Regulated
by pH: IDENTIFICATION OF A PEPTIDE ANTAGONIST OF LL-37 - PMC
[pmc.ncbi.nlm.nih.gov]

15. invivogen.com [invivogen.com]

16. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b15567582?utm_src=pdf-custom-synthesis#bc-rfq
https://www.mdpi.com/1422-0067/26/16/8103
https://pmc.ncbi.nlm.nih.gov/articles/PMC8227053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8227053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3699762/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3699762/
https://pubmed.ncbi.nlm.nih.gov/17805349/
https://pubmed.ncbi.nlm.nih.gov/17805349/
https://www.researchgate.net/publication/270343200_Intratracheal_Instillation_of_High_Dose_Adenoviral_Vectors_Is_Sufficient_to_Induce_Lung_Injury_and_Fibrosis_in_Mice
https://www.semanticscholar.org/paper/The-Biodistribution-of-Replication-Defective-Simian-Chen-Guo/d91f9885239e49acddf2de2a69af2612dda2691b
https://www.semanticscholar.org/paper/The-Biodistribution-of-Replication-Defective-Simian-Chen-Guo/d91f9885239e49acddf2de2a69af2612dda2691b
https://www.researchgate.net/figure/Adenovirus-mediated-LL-37-gene-transfer-promotes-wound-healing-in-diabetic-ob-ob-mice_fig9_6035832
https://pubmed.ncbi.nlm.nih.gov/32825174/
https://pubmed.ncbi.nlm.nih.gov/32825174/
https://www.eurekaselect.com/article/126667
https://pubmed.ncbi.nlm.nih.gov/36177621/
https://pubmed.ncbi.nlm.nih.gov/36177621/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7556193/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7556193/
https://scispace.com/pdf/little-peptide-big-effects-the-role-of-ll-37-in-inflammation-cx888t7wp1.pdf
https://www.researchgate.net/publication/258253746_Little_Peptide_Big_Effects_The_Role_of_LL-37_in_Inflammation_and_Autoimmune_Disease
https://pmc.ncbi.nlm.nih.gov/articles/PMC4183800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4183800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4183800/
https://www.invivogen.com/ll-37
https://www.researchgate.net/figure/Proposed-LL-37-signaling-pathways-involved-in-cancer-cell-proliferation-migration-and_fig2_280122733
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567582?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. Intratracheal Instillation of High Dose Adenoviral Vectors Is Sufficient to Induce Lung
Injury and Fibrosis in Mice | PLOS One [journals.plos.org]

18. Comparative Analysis of Vector Biodistribution, Persistence and Gene Expression
Following Intravenous Delivery of Bovine, Porcine and Human Adenoviral Vectors in a
Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

19. Adenovirus vector induced Innate Immune responses: Impact upon efficacy and toxicity
in gene therapy and vaccine applications - PMC [pmc.ncbi.nlm.nih.gov]

20. Intratracheal gene delivery with adenoviral vector induces elevated systemic IgG and
mucosal IgA antibodies to adenovirus and beta-galactosidase - PubMed
[pubmed.ncbi.nlm.nih.gov]

21. mdpi.com [mdpi.com]

22. AAV vector distribution in the mouse respiratory tract following four different methods of
administration - PubMed [pubmed.ncbi.nlm.nih.gov]

23. Topical cathelicidin (LL-37) an innate immune peptide induces acute olfactory epithelium
inflammation in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

24. The Human Antimicrobial Peptide LL-37, but Not the Mouse Ortholog, mCRAMP, Can
Stimulate Signaling by Poly(I:C) through a FPRL1-dependent Pathway - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes: LL-37 Gene Delivery Using
Adenoviral Vectors in Murine Models]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15567582/docs#application-notes-ll-37-gene-
delivery-using-adenoviral-vectors-in-murine-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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